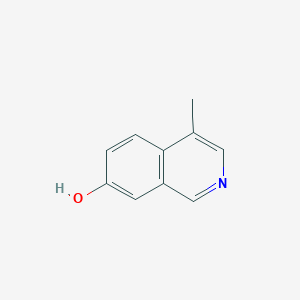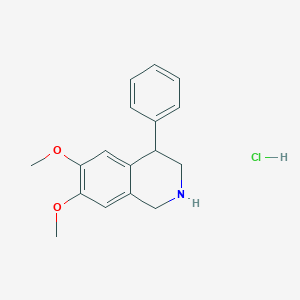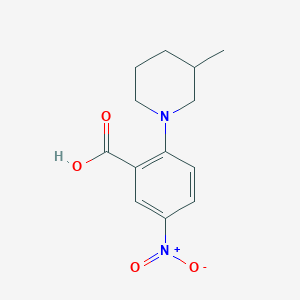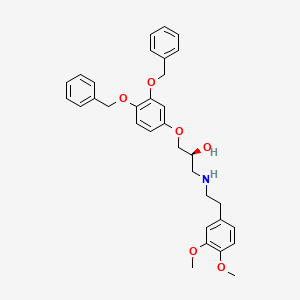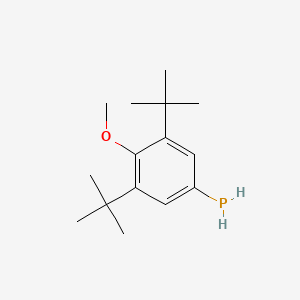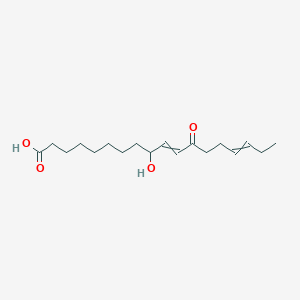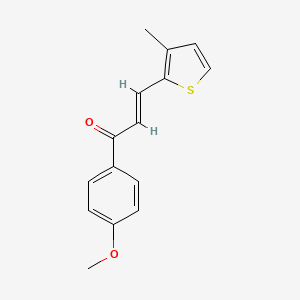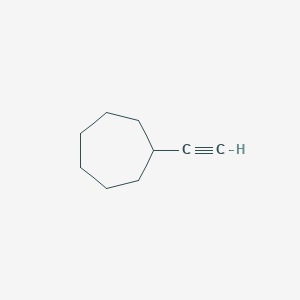
Ethynylcycloheptane
Vue d'ensemble
Description
Ethynylcycloheptane (ECH) is an organic compound with the molecular formula C9H14 . It consists of a seven-membered ring with a triple bond . The molecular weight of this compound is 122.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a seven-membered ring with a triple bond . The InChI string for this compound is InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h1,9H,3-8H2 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 122.21 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass of this compound are both 122.109550447 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 9 .
Applications De Recherche Scientifique
Chemical Rearrangement and Synthesis Ethynylcycloheptane derivatives undergo interesting chemical transformations. Kitagawa et al. (2000) reported that 7-Ethynylcycloheptatriene isomerizes to phenylallene in the presence of acid, suggesting potential applications in organic synthesis and mechanistic studies in chemistry (Kitagawa, Kamada, Minegishi, & Takeuchi, 2000).
Material Science and Corrosion Inhibition this compound derivatives have been studied for their effectiveness in material science, particularly in corrosion inhibition. Duwell, Todd, and Butzke (1964) found that ethynylcyclohexanol, a related compound, showed potential as a corrosion inhibitor for steel in acid solutions (Duwell, Todd, & Butzke, 1964).
Molecular Structure Determination The determination of molecular structures is another area of application. Vogt et al. (2018) used the mixed regression method for determining the molecular structure of ethynylcyclohexane, showing its utility in accurate molecular data acquisition (Vogt et al., 2018).
Vibrational Spectroscopy and Force Constant Calculations Woldbaek, Nielsen, and Klaeboe (1985) conducted a study on the vibrational spectra and force constant calculations of ethynylcyclohexane, highlighting its significance in understanding molecular vibrations and interactions (Woldbaek, Nielsen, & Klaeboe, 1985).
Spectroscopic and Structural Analysis Durig et al. (2010) investigated the microwave, infrared, and Raman spectra of ethynylcyclohexane. Their work provides insights into the conformational stability and structural parameters of the molecule, contributing to the field of spectroscopy and molecular structure analysis (Durig, Ward, Conrad, Tubergen, Nelson, & Gounev, 2010).
Metabolic Studies Research by Murata, Eto, and Fuchigami (1964) on the metabolic fate of ethynylcyclohexyl carbamate, which produces 1-ethynylcyclohexane-1,2-diol, provides insights into metabolic pathways and transformation products of ethynylcyclohexane derivatives (Murata, Eto, & Fuchigami, 1964).
Propriétés
IUPAC Name |
ethynylcycloheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h1,9H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUJHRYGXOXTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




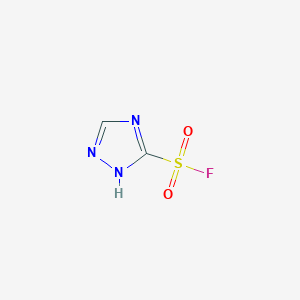
![Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B3154695.png)
